N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide is a compound that belongs to the class of nicotinamides It features a trifluoromethyl group at the 6-position of the nicotinamide ring and a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide can be achieved through several synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)nicotinic acid with propargylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the prop-2-yn-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)nicotinamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(Trifluoromethyl)nicotinamide:
Uniqueness
N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl and prop-2-yn-1-yl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-prop-2-ynyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-2-5-14-9(16)7-3-4-8(15-6-7)10(11,12)13/h1,3-4,6H,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZYNODBBJLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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